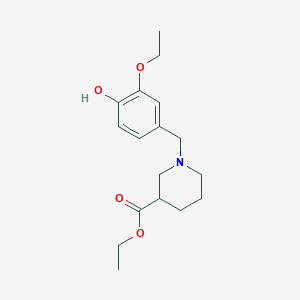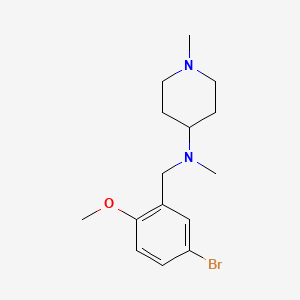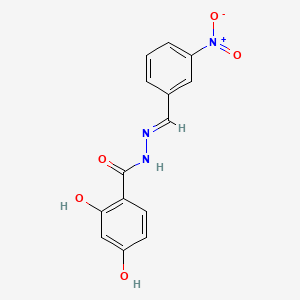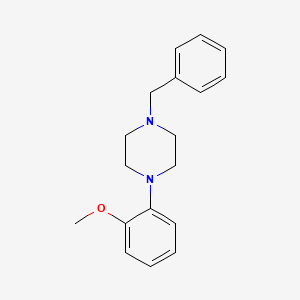![molecular formula C15H15ClN2O3S B3835361 N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3835361.png)
N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide
Descripción general
Descripción
“N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide” is a chemical compound with a predicted density of 1.412±0.06 g/cm3 . It is related to other compounds such as “N-Acetyl-4,4’-diaminodiphenylsulfone”, “Acetanilide, 4’-sulfanilyl-”, “Acetyldapsone”, “N-Acetyldapsone”, “MADDS”, “Monoacetyldapsone”, “4’-Sulfanilylacetanilide”, and "4-Acetylamino-4’-aminodiphenyl sulfone" .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.412±0.06 g/cm3 . It is related to “Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-” which has a molecular weight of 290.338 .Mecanismo De Acción
Celecoxib selectively inhibits COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, resulting in decreased inflammation, pain, and fever.
Biochemical and physiological effects:
Celecoxib has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and decrease the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. Moreover, Celecoxib has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Celecoxib has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various physiological processes. Moreover, Celecoxib is well-tolerated and has a good safety profile, making it suitable for use in animal models. However, Celecoxib has some limitations. It has a relatively short half-life, which can limit its effectiveness in long-term studies. Moreover, Celecoxib can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Celecoxib. One area of interest is its potential therapeutic applications in cancer treatment. Celecoxib has been found to have anti-tumor effects in various types of cancer, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is the role of COX-2 in neuroinflammation and neurodegenerative diseases. Celecoxib has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to determine its potential therapeutic applications in humans. Finally, further research is needed to elucidate the mechanisms underlying the off-target effects of Celecoxib, which can help to improve the safety and efficacy of this drug.
Aplicaciones Científicas De Investigación
Celecoxib has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Moreover, Celecoxib has also been found to have potential therapeutic applications in cancer treatment due to its ability to inhibit COX-2, which is overexpressed in many types of cancer.
Propiedades
IUPAC Name |
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-14(16)4-3-5-15(10)18-22(20,21)13-8-6-12(7-9-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSCLFBTKGLWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)
![4-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-morpholin-4-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B3835323.png)


![N-[4-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3835341.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835350.png)
![2-{4-[(5-nitro-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3835354.png)

![2-bromo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3835358.png)
![1-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3835366.png)
